molecular formula C20H27N B13644358 4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine

4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine

Cat. No.: B13644358
M. Wt: 281.4 g/mol
InChI Key: ODZBOWNEYXGNHD-UHFFFAOYSA-N
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Description

4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl family It is characterized by the presence of two tert-butyl groups attached to the biphenyl structure, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or amines are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of tert-butyl groups can influence its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the amine group.

    4,4’-Bis(1,1-dimethylethyl)-1,1’-biphenyl: Another biphenyl derivative with tert-butyl groups but different substitution patterns.

Uniqueness

4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine is unique due to the presence of both tert-butyl groups and an amine group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.

Biological Activity

4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound this compound features a biphenyl structure with two tert-butyl groups at the 4' and 5' positions and an amine group at the 2-position. This unique configuration contributes to its hydrophobicity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In particular, studies have shown that related compounds display effective radical scavenging activities against DPPH (2,2-diphenyl-1-picrylhydrazyl) with IC50 values indicating their potency as antioxidants .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. It has shown promising results against various bacterial strains, demonstrating not only antibacterial but also anti-biofilm properties. Such characteristics are crucial in combating drug-resistant bacteria, making this compound a candidate for further development in antimicrobial therapies .

Anticancer Activity

Several studies have explored the anticancer potential of biphenyl derivatives. For instance, compounds structurally related to this compound have been reported to inhibit cell proliferation in various cancer cell lines. Notably, one study highlighted its effectiveness against U-251 MG glioblastoma cells, with IC50 values indicating significant antiproliferative activity .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in oxidative stress response and cell signaling pathways related to apoptosis and cell cycle regulation.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various biphenyl derivatives using ORAC (Oxygen Radical Absorbance Capacity) assays. The results indicated that certain derivatives exhibited antioxidant activities comparable to Trolox, a standard antioxidant reference .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. The compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

Data Tables

Activity IC50 Value Reference
Antioxidant (DPPH)Not specified
Antimicrobial (MIC)<0.24 μg/mL
Anticancer (U-251 MG)0.94 µM

Properties

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylphenyl)aniline

InChI

InChI=1S/C20H27N/c1-19(2,3)15-9-7-14(8-10-15)17-13-16(20(4,5)6)11-12-18(17)21/h7-13H,21H2,1-6H3

InChI Key

ODZBOWNEYXGNHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(C)(C)C)N

Origin of Product

United States

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